Mangochinine
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Overview
Description
Mangochinine is a naturally occurring dibenzopyrrocoline alkaloid derived from the plant Manglietia chingiiThe compound is characterized by its yellow or yellow-green solid appearance and its solubility in organic solvents such as diethyl ether and dichloromethane .
Preparation Methods
The synthesis of Mangochinine involves several steps:
Initial Reaction: The process begins with the reaction of 3-bromo-4-methoxybenzoic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) in N,N-dimethylformamide (DMF) to produce 3-bromo-4-methoxybenzoic acid ester.
Intermediate Formation: This ester is then reacted with 2-aza-4-phenyl-1,3-dioxolane (DMPU) and sodium methoxide to form an acid intermediate.
Final Steps: The acid intermediate undergoes a series of reactions with aldehyde and acetone to yield the final product, this compound.
Chemical Reactions Analysis
Mangochinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom in the 3-bromo-4-methoxybenzoic acid ester intermediate.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as palladium, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mangochinine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for biochemical research.
Medicine: this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Mangochinine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as α-glucosidase and tyrosine phosphatase 1B, which are involved in metabolic processes. The compound’s effects are mediated through its binding to these enzymes, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Mangochinine can be compared to other similar compounds, such as:
Mangiferin: A xanthonoid polyphenol with antioxidant and anti-inflammatory properties.
Pellitorine: An amide with antiplatelet activity.
(2E,4E)-N-isobutyl-2,4-dodecadienamide: Another compound with antiplatelet properties.
What sets this compound apart is its unique dibenzopyrrocoline structure, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-11-8-18(23-2)17(22)9-13(11)15(20)6-12-7-16(21)19(24-3)10-14(12)20/h7-10,15H,4-6H2,1-3H3,(H-,21,22)/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJDZTDWUQFSHS-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of mangochinine?
A1: this compound is a dibenzopyrrocoline alkaloid. While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ]. The stereochemistry of the naturally occurring compound was determined to be (1R,2S)-(-)-mangochinine [].
Q2: Which enzymes have been studied as potential targets for this compound using computational methods?
A2: Molecular docking simulations were used to predict the binding affinity of this compound to α-glucosidase (PDB ID: 3W37) and tyrosine phosphatase 1B (PTP1B) []. These simulations suggested that this compound might have potential as an inhibitor of these enzymes.
Q3: Has this compound been tested for its inhibitory activity against α-glucosidase and PTP1B in vitro or in vivo?
A3: While the computational studies propose this compound as a potential inhibitor [], there is no mention of in vitro or in vivo studies in the provided abstracts. Further experimental validation is needed to confirm these predictions.
Q4: What are the predicted pharmacological properties and potential applications of this compound?
A4: Quantitative structure–activity relationship (QSAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) regressions suggest that this compound possesses favorable biocompatibility and pharmacokinetic properties []. This suggests its potential for medicinal development, although further research is needed.
Q5: How was this compound synthesized?
A5: A racemic mixture of this compound was synthesized using a palladium-catalyzed reaction involving dihydroisoquinoline derivatives, prepared via the Bischler-Napieralsky reaction [, ]. This synthetic route highlights the potential for developing more efficient methods for obtaining this alkaloid.
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